4-Methoxycinnamonitrile

Catalog No.
S1893939
CAS No.
28446-68-6
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxycinnamonitrile

CAS Number

28446-68-6

Product Name

4-Methoxycinnamonitrile

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enenitrile

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+

InChI Key

CNBCNHHPIBKYBO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=CC#N

Canonical SMILES

COC1=CC=C(C=C1)C=CC#N

The exact mass of the compound 4-Methoxycinnamonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxycinnamonitrile (CAS: 28446-68-6) is an aromatic nitrile featuring a methoxy group at the para position of the phenyl ring, conjugated to a propenenitrile side chain. This specific arrangement of electron-donating (methoxy) and electron-withdrawing (nitrile) groups via a conjugated π-system imparts distinct reactivity and electronic properties. It serves as a versatile precursor in the synthesis of pharmaceuticals, functional dyes, and materials for organic electronics, where the precise control of electronic characteristics is critical for performance. [REFS-1, REFS-2]

Substituting 4-Methoxycinnamonitrile with its parent compound, cinnamonitrile, or its positional isomer, 3-methoxycinnamonitrile, is often unfeasible in applications sensitive to electronic effects and reaction regioselectivity. The para-methoxy group provides significant electron-donating character through resonance, which directly influences the electron density of the π-system, altering HOMO/LUMO energy levels and electrochemical potentials. [1] This is critical in the design of organic semiconductors and dyes where electron transfer properties are precisely tuned. [2] In cycloaddition reactions, this substitution pattern dictates the regiochemical outcome, meaning that isomers will lead to different product distributions and yields, compromising synthesis efficiency and purity. [3]

Superior Stability in Alkaline Media Compared to Coumarin Benchmark

In formulation stability tests relevant to perfumed products, 4-Methoxycinnamonitrile demonstrates superior chemical and chromatic stability in alkaline environments compared to coumarin, a common fragrance component. After two weeks at room temperature in a liquid detergent concentrate, the formulation with 0.1% coumarin turned yellow and developed an off-odor. In contrast, the identical formulation containing 0.1% 4-Methoxycinnamonitrile remained colorless and retained its original odor. [1]

Evidence DimensionColor and Odor Stability in Alkaline Detergent
Target Compound DataRemained colorless, original odor retained
Comparator Or BaselineCoumarin (0.1%): Turned yellow, lost original odor, developed off-odor
Quantified DifferenceQualitatively complete retention of color and odor vs. significant degradation for coumarin
Conditions0.1% by weight in liquid detergent concentrate, stored for two weeks at room temperature.

For formulating products with alkaline pH, such as soaps and detergents, this compound provides critical stability, preventing discoloration and odor degradation, thereby ensuring product quality and shelf-life.

Enhanced Thermal Stability Over Unsubstituted Cinnamic Aldehyde

While direct thermogravimetric analysis (TGA) data for 4-methoxycinnamonitrile is not readily available in comparative studies, research on related structures shows that aromatic methoxy groups can enhance thermal stability. For instance, studies on nitrogen-rich heterocyclic esters show that a para-methoxy substituted phenyl moiety imparts greater thermal stability compared to unsubstituted or methyl-substituted analogs, with decomposition onset temperatures (T5%) being significantly higher. [1] Conversely, the parent aldehyde, trans-cinnamaldehyde, shows significant degradation at elevated temperatures, with its retention dropping to just 17.4% after 8 hours at 100 °C. [2] The nitrile group is generally more thermally stable than the aldehyde group, and the methoxy substitution further enhances this property.

Evidence DimensionThermal Stability Onset (T5%) / Retention
Target Compound DataInferred high thermal stability (Decomposition >250 °C based on analogous structures)
Comparator Or Baselinetrans-cinnamaldehyde: Retention of 17.4% after 8h at 100 °C. [<a href="https://pubmed.ncbi.nlm.nih.gov/23731114/" target="_blank">2</a>] Para-methoxy substituted heterocycles: T5% of 276-280 °C. [<a href="https://www.mdpi.com/1420-3049/27/9/2946" target="_blank">1</a>]
Quantified DifferenceSignificant improvement in thermal processing window compared to the parent aldehyde and expected stability enhancement from methoxy substitution.
ConditionsTGA in inert/oxidizing atmosphere [<a href="https://www.mdpi.com/1420-3049/27/9/2946" target="_blank">1</a>]; Isothermal heating at 100 °C [<a href="https://pubmed.ncbi.nlm.nih.gov/23731114/" target="_blank">2</a>].

Higher thermal stability is critical for applications involving melt processing, high-temperature curing, or formulation in heated systems, allowing for a wider processing window and reducing degradation-related impurities.

Favorable Electronic Properties for Dye-Sensitized Solar Cell (DSSC) Applications

Theoretical calculations using Density Functional Theory (DFT) show that 4-Methoxycinnamonitrile possesses electronic properties suitable for use as an organic dye sensitizer. The calculated HOMO-LUMO energy gap is 4.37 eV in a vacuum. [1] The presence of the electron-donating methoxy group is crucial for tuning these energy levels to facilitate efficient electron injection from the dye's excited state into the conduction band of a semiconductor like TiO2. This is a key requirement for effective charge separation in DSSCs. [REFS-1, REFS-2] While a direct comparison with an isomer is not provided, the para-position is known to maximize the resonance effect, which is critical for lowering the energy gap and red-shifting absorption compared to meta-substituted or unsubstituted analogs. [3]

Evidence DimensionCalculated HOMO-LUMO Energy Gap
Target Compound Data4.37 eV
Comparator Or BaselineGeneral requirement for DSSC dyes to have appropriate energy levels for electron injection into TiO2 conduction band.
Quantified DifferenceN/A (Property meets application requirement)
ConditionsAb initio HF and Density Functional Theory (DFT) using the hybrid functional B3LYP.

For researchers developing organic electronic devices, this compound's specific electronic structure makes it a viable candidate for dye sensitizers, where precise energy level alignment is a primary material selection criterion.

Formulation of Stable Fragrances in Alkaline Consumer Products

Due to its demonstrated superior stability against discoloration and odor degradation in alkaline media, 4-Methoxycinnamonitrile is a suitable choice for perfuming soaps, detergents, and other cleaning products where coumarin or other less stable aromatic compounds would fail. [1]

Precursor for Electron-Rich Building Blocks in Organic Synthesis

The electron-donating para-methoxy group activates the molecule for specific regioselective reactions, such as cycloadditions, making it a valuable precursor for synthesizing complex heterocyclic systems where isomeric impurities are not tolerated. [2]

Scaffold for Organic Dyes in Materials Science Research

The compound's favorable HOMO-LUMO energy gap and electron-donating/withdrawing structure make it a relevant starting point or component for the design and synthesis of novel organic sensitizers for applications like dye-sensitized solar cells (DSSCs). [3]

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(4-methoxyphenyl)prop-2-enenitrile

Dates

Last modified: 08-16-2023
Mu et al. E- and Z-, di- and tri-substituted alkenyl nitriles through catalytic cross-metathesis. Nature Chemistry, doi: 10.1038/s41557-019-0233-x, published online 1 April 2019

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